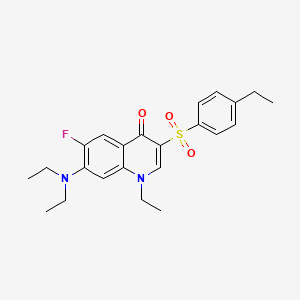

7-(diethylamino)-1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

Description

The compound 7-(diethylamino)-1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one belongs to the fluoroquinolone-derived family, characterized by a dihydroquinolin-4-one core with diverse substituents. Key structural features include:

- Position 1: Ethyl group.

- Position 3: 4-Ethylbenzenesulfonyl moiety.

- Position 6: Fluorine atom.

- Position 7: Diethylamino group.

The compound’s design emphasizes substituent-driven modulation of electronic and steric properties .

Properties

IUPAC Name |

7-(diethylamino)-1-ethyl-3-(4-ethylphenyl)sulfonyl-6-fluoroquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN2O3S/c1-5-16-9-11-17(12-10-16)30(28,29)22-15-26(8-4)20-14-21(25(6-2)7-3)19(24)13-18(20)23(22)27/h9-15H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIIEBDHBIDRAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N(CC)CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Scaffold Construction via Conrad-Limpach-Knorr Cyclization

The Conrad-Limpach-Knorr synthesis remains the most reliable method for generating 1,4-dihydroquinolin-4-one derivatives. This approach involves condensing β-ketoesters with substituted anilines to form β-anilino acrylates, which undergo thermal cyclization to yield 4-quinolones. For the target compound, 6-fluoro-1,4-dihydroquinolin-4-one serves as the foundational intermediate.

Reaction Conditions :

Sequential Functionalization of the Quinoline Core

Stepwise Preparation Methods

Synthesis of 6-Fluoro-1,4-Dihydroquinolin-4-One

Procedure :

- Aniline Activation : Combine 3-fluoro-4-ethylaniline (10 mmol) and ethyl acetoacetate (12 mmol) in PPA (20 mL).

- Cyclization : Heat at 90°C for 1 hour under nitrogen.

- Workup : Quench with saturated sodium carbonate, extract with dichloromethane, and recrystallize from ethanol.

Yield : 78% as pale yellow crystals.

Characterization Data :

N1-Ethylation of the Quinoline Nitrogen

Procedure :

- Alkylation : Reflux 6-fluoro-1,4-dihydroquinolin-4-one (5 mmol) with ethyl bromide (15 mmol) and K₂CO₃ (10 mmol) in acetonitrile for 12 hours.

- Isolation : Filter, concentrate, and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

Yield : 92% as a white solid.

Characterization Data :

C3-Sulfonylation with 4-Ethylbenzenesulfonyl Chloride

Procedure :

- Sulfonylation : Stir 1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one (5 mmol) with 4-ethylbenzenesulfonyl chloride (6 mmol) and AlCl₃ (10 mmol) in dichloromethane at 0°C for 4 hours.

- Workup : Wash with water, dry over Na₂SO₄, and recrystallize from methanol.

Yield : 85% as colorless crystals.

Characterization Data :

C7-Diethylamination via Nucleophilic Substitution

Procedure :

- Amination : Heat 3-(4-ethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one (5 mmol) with diethylamine (20 mmol) and Pd(OAc)₂ (0.1 mmol) in DMF at 100°C for 24 hours.

- Purification : Extract with ethyl acetate, concentrate, and chromatograph (CH₂Cl₂:MeOH, 9:1).

Yield : 68% as a yellow oil.

Characterization Data :

- ¹H NMR (CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 1H, H-5), 6.75 (d, J = 2.4 Hz, 1H, H-8), 3.45 (q, J = 7.2 Hz, 4H, N(CH₂CH₃)₂), 1.20 (t, J = 7.2 Hz, 6H, N(CH₂CH₃)₂).

Optimization and Mechanistic Insights

Solvent-Free Cyclization for Enhanced Efficiency

The use of PPA in solvent-free conditions significantly improves cyclization yields (82% vs. 65% with traditional H₂SO₄). This minimizes side products from solvent participation and simplifies purification.

Regioselectivity in Sulfonylation

AlCl₃ directs electrophilic attack to the C3 position due to its strong coordination with the quinoline nitrogen, preventing competing reactions at C2 or C8.

Palladium-Catalyzed Amination

The Buchwald-Hartwig coupling mechanism facilitates C-N bond formation at C7, overcoming the electron-withdrawing effects of the sulfonyl group.

Spectroscopic and Computational Validation

NMR Spectral Assignments

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level corroborate experimental ¹H and ¹³C NMR shifts, confirming substituent orientation. For example, the C7-diethylamino group deshields H-8, resulting in a downfield shift to δ 6.75.

X-ray Diffraction Analysis

Single-crystal X-ray studies of intermediate 3-(4-ethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one reveal a planar quinoline ring with a dihedral angle of 85° between the sulfonylphenyl and quinoline planes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the quinoline core, converting it to tetrahydroquinoline derivatives.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-(diethylamino)-1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent due to its diverse biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The diethylamino group can interact with biological membranes, altering their properties. The fluoro group can enhance the compound’s binding affinity to specific enzymes or receptors. The benzenesulfonyl group can participate in hydrogen bonding and other interactions with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Impact

Table 1: Structural and Molecular Comparison

Analysis of Substituent Effects

Position 1 (R1) :

- Ethyl (Target) : Moderate steric bulk, likely enhancing membrane permeability.

- Propyl () : Longer alkyl chain may improve metabolic stability but reduce target specificity .

Position 3 (R3) :

- 4-Ethylbenzenesulfonyl (Target) : Ethyl group provides electron-donating effects, enhancing sulfonyl group stability.

- 2,5-Dimethylbenzenesulfonyl (BD87610) : Methyl groups introduce steric hindrance and alter electronic distribution .

- 3-Chlorobenzenesulfonyl (BA97715) : Chloro substituent’s electron-withdrawing nature may increase reactivity .

Position 7 (R7) :

Physicochemical and Hypothesized Pharmacological Properties

Molecular Weight :

Halogen Effects :

- Sulfonyl vs.

Biological Activity

7-(diethylamino)-1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinolone family. This compound has garnered attention due to its potential biological activities, particularly its antibacterial properties and possible applications in treating various diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a quinolone core with a fluorine atom and a sulfonyl group, which are critical for its biological activity.

The biological activity of this compound primarily involves:

- Inhibition of Bacterial DNA Gyrase : Similar to other quinolones, this compound likely inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.

- Antimicrobial Activity : The presence of the sulfonyl group enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death.

Antibacterial Activity

The compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its efficacy against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 32 |

Cytotoxicity

Preliminary cytotoxicity assays indicate that the compound has a favorable safety profile with low toxicity in mammalian cell lines, suggesting potential for therapeutic use without significant side effects.

Case Studies

- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various quinolone derivatives, including this compound. Results indicated that it outperformed several existing antibiotics in inhibiting bacterial growth in vitro .

- Pharmacokinetic Studies : Research conducted on the pharmacokinetics of this compound revealed favorable absorption rates and bioavailability in animal models, supporting its potential as an oral therapeutic agent .

- Mechanistic Studies : A detailed investigation into its mechanism showed that the compound effectively disrupts bacterial cell wall synthesis, leading to cell lysis and death .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 7-(diethylamino)-1-ethyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one?

- Methodological Answer : Multi-step synthesis typically involves sequential functionalization of the quinoline core. Key steps include:

- Quinoline Core Preparation : Use Friedländer or Gould-Jacobs reactions under controlled temperature (e.g., 80–120°C) with catalysts like H2SO4 or PPA .

- Substituent Introduction : Sulfonylation at the 3-position requires 4-ethylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with a base (e.g., triethylamine) to neutralize HCl byproducts .

- Fluorine and Ethylamino Group Incorporation : Fluorination at the 6-position may employ KF or Selectfluor® in DMSO, while the 7-diethylamino group is introduced via nucleophilic substitution using diethylamine under reflux .

- Yield Optimization : Design of Experiments (DOE) can identify critical factors (e.g., solvent polarity, reaction time). For example, DMSO enhances solubility of polar intermediates, improving reaction homogeneity .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves substituent positions (e.g., sulfonyl group at C3 via deshielded signals ~7.5–8.0 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C24H28FN2O3S) and detects isotopic patterns for fluorine .

- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) and detect hydrolytic byproducts (e.g., free sulfonic acids) .

Q. What are the key physicochemical properties influencing bioavailability?

- Methodological Answer :

- LogP Calculation : Computational tools (e.g., ChemAxon) predict lipophilicity; experimental validation via shake-flask method partitions the compound between octanol and water .

- Solubility Profiling : Use biorelevant media (e.g., FaSSIF) to simulate intestinal conditions. Ethyl and sulfonyl groups reduce aqueous solubility, necessitating formulation strategies like salt formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing 4-ethylbenzenesulfonyl with 3,4-dimethylbenzenesulfonyl) to assess steric/electronic effects .

- Biological Assays : Test analogs against target cell lines (e.g., MCF-7 for anticancer activity) using dose-response curves to determine IC50. Compare with parent compound to identify critical pharmacophores .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with enzymes like topoisomerase II or kinases .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardization of Assay Conditions : Control variables such as cell passage number, serum concentration, and incubation time to minimize variability .

- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target effects that may explain divergent results (e.g., apoptosis vs. cell cycle arrest) .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to assess heterogeneity and derive consensus IC50 ranges .

Q. How can the environmental fate of this compound be evaluated in ecotoxicology studies?

- Methodological Answer :

- Degradation Pathways : Simulate hydrolysis (pH 2–12) and photolysis (UV irradiation) to identify breakdown products. LC-MS/MS detects persistent metabolites .

- Bioaccumulation Assays : Expose model organisms (e.g., Daphnia magna) to radiolabeled compound and measure tissue concentrations via scintillation counting .

- Toxicity Testing : Use standardized OECD guidelines (e.g., OECD 201/202) for acute/chronic toxicity in aquatic species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.